ethyl 4-[(4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate
Description
Ethyl 4-[(4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethyl group at position 2. The piperazine ring at position 6 is linked via a sulfonyl group to an ethyl benzoate moiety. This structure combines a polar sulfonyl bridge with a lipophilic benzoate ester, balancing solubility and membrane permeability.
Properties
IUPAC Name |
ethyl 4-[4-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-3-17-21-22-18-9-10-19(23-26(17)18)24-11-13-25(14-12-24)31(28,29)16-7-5-15(6-8-16)20(27)30-4-2/h5-10H,3-4,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDYCYGNBXODGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s closest analogs differ in three key regions: (1) the heterocyclic core, (2) substituents on the core, and (3) the linker between the core and benzoate group.
Physicochemical Properties
- Lipophilicity (logP): The sulfonyl group in the target compound reduces logP compared to analogs with thio (e.g., I-6373) or ether linkers (e.g., I-6473) . Ethyl substitution at position 3 likely results in lower hydrophobicity than Z606-3882’s isopropyl group .
- Solubility: The sulfonyl-piperazine linkage enhances aqueous solubility relative to direct piperazine-linked analogs (e.g., Z606-3882) due to increased polarity .
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